Hexacarbonylvanadium
Description
Context within Homoleptic Metal Carbonyl Chemistry
Homoleptic metal carbonyls are organometallic complexes in which a central metal atom is exclusively bonded to carbon monoxide (CO) ligands. run.edu.ng This class of compounds is fundamental to organometallic chemistry, with well-known examples including the stable, mononuclear carbonyls of the first-row transition metals such as chromium hexacarbonyl (Cr(CO)₆), iron pentacarbonyl (Fe(CO)₅), and nickel tetracarbonyl (Ni(CO)₄). run.edu.ng
Hexacarbonylvanadium, V(CO)₆, is a prime example of a homoleptic metal carbonyl. wikipedia.orgchemeurope.com Unlike the majority of its counterparts that are diamagnetic and conform to the 18-electron rule, V(CO)₆ is a rare case of an isolable, paramagnetic homoleptic metal carbonyl. wikipedia.orgchemeurope.comegyankosh.ac.in Its place within this family is defined by its unique electronic structure, which sets it apart from more conventional and stable members.
Significance as a 17-Electron Species and Theoretical Interest
The vast majority of stable metal carbonyls adhere to the 18-electron rule, which is a guideline analogous to the octet rule for main group elements and is used to predict the stability of organometallic compounds. run.edu.ngegyankosh.ac.in this compound is a prominent exception, possessing 17 valence electrons. wikipedia.orgchemeurope.comrun.edu.ng This electron deficiency makes V(CO)₆ highly reactive. wikipedia.org
The theoretical interest in V(CO)₆ stems from this unusual electron count. Typically, 17-electron species are transient and tend to dimerize to achieve an 18-electron configuration for each metal center, as seen in the formation of dimanganese decacarbonyl (Mn₂(CO)₁₀) from the 17-electron Mn(CO)₅ radical. run.edu.ngweebly.com However, V(CO)₆ does not dimerize to form V₂(CO)₁₂. run.edu.ngegyankosh.ac.in This is attributed to steric hindrance; a hypothetical dimer would necessitate a coordination number of seven for each vanadium atom, which is sterically unfavorable and would create significant ligand-ligand repulsion. run.edu.ngegyankosh.ac.in
Instead of dimerizing, V(CO)₆ readily undergoes reduction to form the hexacarbonylvanadate(1-) anion, [V(CO)₆]⁻, a stable 18-electron species. wikipedia.orgegyankosh.ac.in Structurally, V(CO)₆ has a slightly distorted octahedral geometry. chemeurope.com High-resolution X-ray crystallography has shown a slight difference between the axial and equatorial V-C bond lengths, a distortion that may be explained by the Jahn-Teller effect, which describes the geometric distortion of non-linear molecules in electronically degenerate states. chemeurope.com
| Parameter | Value |
|---|---|
| Coordination Geometry | Octahedral (distorted) chemeurope.com |
| V-C distance (trans) | 1.993 (2) Å chemeurope.com |
| V-C distance (equatorial) | 2.005 (2) Å chemeurope.com |
Overview of Research Trajectories for this compound
Research on this compound has evolved significantly since its initial discovery. The first synthesis required a two-step process under high pressure (200 atm of CO) and high temperature. wikipedia.orgchemeurope.com This method involves the reduction of vanadium(III) chloride (VCl₃) with sodium in diglyme (B29089) to form the [V(CO)₆]⁻ anion, which is then oxidized to yield the neutral V(CO)₆. wikipedia.orgchemeurope.com Subsequent research has led to the development of more convenient, lower-pressure synthetic routes. chemeurope.comresearchgate.net
The reactivity of V(CO)₆ has been a major focus of investigation. Studies have explored its disproportionation reactions when treated with Lewis bases and its reactions with various aromatic compounds, which lead to the formation of half-sandwich complexes. researchgate.netpsu.edumindat.org These reactions have expanded the organometallic chemistry of vanadium.
Furthermore, V(CO)₆ serves as a valuable precursor for synthesizing other vanadium complexes and materials. researchgate.netchimia.ch For instance, it has been used in the direct synthesis of cyclopentadienyl-carbonylvanadium complexes. chimia.ch More contemporary research has ventured into its application in materials science, such as its use as a precursor for fabricating vanadium-containing nanostructures via Focused Electron Beam Induced Deposition (FEBID) and in the development of molecule-based magnets. researchgate.netresearchgate.netuni-frankfurt.de Spectroscopic techniques, including Electron Paramagnetic Resonance (EPR), optical spectroscopy, and multinuclear NMR, have been instrumental throughout the history of V(CO)₆ research, providing deep insights into its unique electronic structure and bonding. chimia.chacs.org
Structure
2D Structure
Properties
CAS No. |
14024-00-1 |
|---|---|
Molecular Formula |
C6H12O6V |
Molecular Weight |
231.09738 |
IUPAC Name |
carbon monoxide;vanadium |
InChI |
InChI=1S/6CO.V/c6*1-2; |
InChI Key |
BVSRFQDQORQURQ-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Hexacarbonylvanadium
Established Preparative Routes for Hexacarbonylvanadium
The traditional and most cited synthesis of this compound is a two-step process. wikipedia.orgchemeurope.com This method first involves the high-pressure reductive carbonylation of a vanadium(III) salt to produce the stable 18-electron hexacarbonylvanadate anion, [V(CO)₆]⁻. wikipedia.org The subsequent step is the oxidation of this anion to yield the neutral, 17-electron V(CO)₆. wikipedia.org
The initial step typically uses vanadium(III) chloride (VCl₃) as the precursor, which is reduced by metallic sodium. wikipedia.org The reaction is conducted under high pressure of carbon monoxide (around 200 atm) at elevated temperatures (160 °C). wikipedia.orgchemeurope.com Diglyme (B29089) is the preferred solvent as it effectively solvates the sodium cation, forming a complex akin to a crown ether, which facilitates the reaction. wikipedia.orgchemeurope.com The resulting product is the sodium salt of the hexacarbonylvanadate anion, [Na(diglyme)₂][V(CO)₆]. wikipedia.org
In the second step, the intermediate salt is treated with an acid, such as 100% phosphoric acid (H₃PO₄), to oxidize the hexacarbonylvanadate anion to this compound. researchgate.net
An alternative to the chemical oxidation step involves the formation of vanadium hydrocarbonyl, HV(CO)₆, which is unstable and readily loses hydrogen to form V(CO)₆. google.com Controlled oxidation using stoichiometric amounts of oxidizing agents like Fe³⁺ or oxygen at low partial pressure can also be employed to convert the [V(CO)₆]⁻ anion to the final product. google.com
Another established, albeit more specialized, route is the direct synthesis from vanadium atoms. acs.orgacs.org This method involves the co-condensation of vanadium metal vapor with carbon monoxide at very low temperatures (6-12 K). acs.org This technique provides a direct and efficient pathway to pure V(CO)₆, which can be identified by infrared spectroscopy. acs.org
Table 1: Comparison of Established Synthesis Routes for this compound
| Method | Vanadium Source | Reducing Agent | Reaction Conditions | Intermediate | Final Step |
|---|---|---|---|---|---|
| Traditional High-Pressure | VCl₃ | Sodium Metal | 200 atm CO, 160 °C, in diglyme wikipedia.org | [Na(diglyme)₂][V(CO)₆] wikipedia.org | Oxidation with acid (e.g., H₃PO₄) researchgate.net |
| Direct Synthesis | Vanadium Metal Vapor | N/A | Co-condensation with CO at 6-12 K acs.org | N/A | Direct formation of V(CO)₆ acs.org |
Precursor Compounds and Reactant Optimization in this compound Synthesis
The efficiency and conditions of this compound synthesis are highly dependent on the choice of precursors and reactants. Optimization efforts have focused on utilizing different vanadium sources and reducing systems to achieve higher yields and milder reaction conditions.
Vanadium Precursors:
Vanadium(III) Chloride (VCl₃): This is the most common and traditional precursor for the reductive carbonylation process. wikipedia.orgwikipedia.org
VCl₃(THF)₃: The tetrahydrofuran (B95107) adduct of VCl₃ is often used in newer, milder synthetic routes. It can be prepared from VCl₃·3H₂O and serves as a more reactive starting material for reductive carbonylations under atmospheric pressure. researchgate.netresearchgate.net
Vanadium(III) acetylacetonate (B107027) (V(acac)₃): This complex is a suitable substrate for the electrochemical synthesis of the hexacarbonylvanadate anion. rsc.org
Vanadium Halides and Alkoxides: Other compounds, including various vanadium halides, alkoxides, and vanadyl halides, have been cited as potential starting materials for reductive carbonylation. google.com
Reactant Optimization: The original high-pressure synthesis using metallic sodium is effective but requires specialized equipment. wikipedia.org Research has led to the development of alternative reducing agents that allow for significantly milder conditions.
Sodium Anthracenide: The use of sodium anthracenide as a reducing agent enables a high-yield (70%) synthesis of [V(CO)₆]⁻ from VCl₃(THF)₃. researchgate.net This method is notable for proceeding at mild conditions (0°C and 1 atm of CO), representing a significant improvement over the high-pressure route. researchgate.net In contrast, using sodium naphthalenide under similar conditions results in much lower yields. researchgate.net
Lithium 1-Methylnaphthalene (B46632): This reductant is used to convert VCl₃(THF)₃ into tetraethylammonium (B1195904) hexacarbonylvanadate(1-), which can then be oxidized to V(CO)₆. researchgate.net
Electrochemical Reduction: An alternative to chemical reductants is electrochemical reduction. Carbonylation of V(acac)₃ via electrochemical reduction in pyridine (B92270) saturated with CO can produce tetrabutylammonium (B224687) hexacarbonylvanadate(–I) with yields up to 82%. rsc.org
The choice of solvent is also critical. Diglyme is essential in the traditional route for its ability to chelate sodium ions. wikipedia.org In other methods, solvents like tetrahydrofuran (THF) are used both to prepare precursors like VCl₃(THF)₃ and as the reaction medium. researchgate.netresearchgate.net Pyridine has been shown to be an effective solvent for electrochemical syntheses. rsc.org
Table 2: Overview of Precursor and Reactant Systems for Vanadium Carbonyl Synthesis
| Vanadium Precursor | Reducing Agent/System | Solvent | Key Feature |
|---|---|---|---|
| VCl₃ wikipedia.org | Sodium Metal | Diglyme | Traditional high-pressure route wikipedia.org |
| VCl₃(THF)₃ researchgate.net | Sodium Anthracenide | THF | Mild conditions (0 °C, 1 atm CO), high yield researchgate.net |
| VCl₃(THF)₃ researchgate.net | Lithium 1-Methylnaphthalene | THF | Milder alternative to sodium reduction researchgate.net |
| V(acac)₃ rsc.org | Electrochemical Reduction | Pyridine | High-yield electrochemical route rsc.org |
Specialized Synthesis Techniques for Hexacarbonylvanadate Anions and Related Species
The synthesis of the hexacarbonylvanadate anion, [V(CO)₆]⁻, is a critical intermediate step toward neutral V(CO)₆ and is a target in its own right for studying the chemistry of low-valent vanadium. Several specialized techniques have been developed for its preparation.
Atmospheric Pressure Reductive Carbonylation: A significant advancement is the synthesis of [V(CO)₆]⁻ under atmospheric pressure. A highly effective method involves the reduction of VCl₃(THF)₃ with sodium anthracenide at 0°C. researchgate.net This procedure provides a 70% yield of the vanadate (B1173111) anion and is a practical alternative to high-pressure methods. researchgate.net This same procedure can be adapted to synthesize related species; for instance, it provides the first non-photolytic route to the remarkably stable hexafluorophosphinevanadate anion, [V(PF₃)₆]⁻. researchgate.net
Electrochemical Synthesis: This technique offers a controlled method for generating the [V(CO)₆]⁻ anion without the need for strong chemical reducing agents. The electrochemical reduction of vanadium(III) complexes, such as V(acac)₃, in an anhydrous solvent like pyridine saturated with carbon monoxide, produces tetrabutylammonium hexacarbonylvanadate(–I) in high conversion yields. rsc.org This method provides a simplified process for obtaining the anion, which can then be converted to this compound. rsc.org
Reductive Carbonylation with Other Systems: Besides sodium-based reductants, systems involving other alkali metals can be used. For example, VCl₃(THF)₃ can be reduced by lithium 1-methylnaphthalene to produce tetraethylammonium hexacarbonylvanadate(1-). researchgate.net
These specialized techniques focus on creating the 18-electron [V(CO)₆]⁻ anion, which is significantly more stable than the 17-electron V(CO)₆. Salts of this anion with various cations, such as [Na(diglyme)₂]⁺, [Et₄N]⁺, and [n-Bu₄N]⁺, have been isolated and are well-studied. wikipedia.orgresearchgate.netrsc.org
Table 3: Comparison of Synthesis Techniques for the Hexacarbonylvanadate Anion, [V(CO)₆]⁻
| Technique | Precursor | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| High-Pressure Reductive Carbonylation | VCl₃ | Na, 200 atm CO, 160 °C, diglyme wikipedia.org | [Na(diglyme)₂][V(CO)₆] | High |
| Atmospheric-Pressure Reductive Carbonylation | VCl₃(THF)₃ | Sodium anthracenide, 1 atm CO, 0 °C researchgate.net | [V(CO)₆]⁻ | 70% researchgate.net |
| Electrochemical Synthesis | V(acac)₃ | Electrochemical cell, CO-saturated pyridine rsc.org | [n-Bu₄N][V(CO)₆] | up to 82% rsc.org |
Electronic Structure and Bonding Principles in Hexacarbonylvanadium Systems
Valence Electron Count and Implications for Hexacarbonylvanadium Stability
A central tenet in organometallic chemistry is the 18-electron rule, which posits that thermodynamically stable transition metal complexes are often formed when the sum of the metal's d-electrons and the electrons donated by the ligands equals 18. egyankosh.ac.inrun.edu.ngmlsu.ac.inlibretexts.org This configuration, analogous to the octet rule for main-group elements, corresponds to a filled valence shell for the metal, consisting of its s, p, and d orbitals. egyankosh.ac.inlibretexts.org
This compound is a significant exception to this rule. egyankosh.ac.inrun.edu.ngechemi.com To determine its valence electron count, we consider the contributions from the vanadium atom and the carbonyl ligands. Vanadium, in its neutral state (oxidation state 0), contributes 5 valence electrons ([Ar] 3d³ 4s²). echemi.comquora.com Each of the six carbonyl (CO) ligands acts as a two-electron donor. echemi.comquora.com
Valence Electron Calculation for V(CO)₆:
Vanadium (V): 5 electrons
Six Carbonyl (CO) ligands: 6 × 2 = 12 electrons
Total Valence Electrons: 5 + 12 = 17 electrons wikipedia.orgechemi.com
With a total of 17 valence electrons, this compound is an electron-deficient species and is considered a radical. wikipedia.orglibretexts.org This deviation from the 18-electron rule has profound implications for its stability and reactivity. Species with an odd number of electrons, like V(CO)₆, are often paramagnetic. wikipedia.orgchemeurope.comrun.edu.ng
The 17-electron configuration makes V(CO)₆ a strong oxidizing agent, as it readily accepts an electron to achieve the more stable 18-electron configuration of the hexacarbonylvanadate anion, [V(CO)₆]⁻. mlsu.ac.inlibretexts.orgyoutube.com Despite its electron deficiency, V(CO)₆ does not readily dimerize to form V₂(CO)₁₂, a behavior observed in other 17-electron species like Mn(CO)₅ which forms Mn₂(CO)₁₀ to satisfy the 18-electron rule for each metal center. egyankosh.ac.inrun.edu.ngiitd.ac.in The stability of the monomeric form is attributed to steric hindrance; a hypothetical V₂(CO)₁₂ dimer would require a coordination number of seven around each vanadium atom, leading to significant ligand-ligand repulsion. run.edu.ng
Molecular Orbital Theory and Ligand-Metal Interactions in this compound
The bonding between the vanadium atom and the carbonyl ligands in this compound can be effectively described using molecular orbital (MO) theory. This model involves a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-backbonding. uni-siegen.derajdhanicollege.ac.inugto.mx
σ-Donation: The highest occupied molecular orbital (HOMO) of the CO ligand, which is a σ orbital primarily localized on the carbon atom, donates electron density to a vacant d-orbital on the vanadium atom. rajdhanicollege.ac.inugto.mx This forms a sigma (σ) bond between the metal and the carbon.
π-Backbonding: Concurrently, filled d-orbitals on the vanadium atom (of appropriate symmetry, typically dπ orbitals) overlap with the empty π* antibonding orbitals of the CO ligands. uni-siegen.derajdhanicollege.ac.inugto.mx This transfer of electron density from the metal to the ligand is termed π-backbonding.
This synergistic bonding model explains several key features of metal carbonyls. The σ-donation strengthens the metal-carbon bond, while the π-backbonding also strengthens the M-C bond but weakens the C-O triple bond by populating its antibonding orbitals. ugto.mxumb.edu This weakening of the C-O bond can be observed experimentally through infrared (IR) spectroscopy, where the C-O stretching frequency in metal carbonyls is lower than that of free CO.
In the case of this compound, the presence of a single unpaired electron in a t₂g orbital has a significant impact on the MO diagram. In a hypothetical octahedral (Oₕ) geometry, the d-orbitals split into a lower-energy t₂g set and a higher-energy e₉ set. For a d⁵ metal like V(0), the electron configuration would be (t₂g)⁵. This degenerate ground state is subject to the Jahn-Teller effect, which will be discussed in the following sections.
Coordination Geometry and Molecular Symmetry of this compound
Based on VSEPR theory and the presence of six ligands, the expected coordination geometry for this compound is octahedral. webelements.co.uk In an ideal octahedral (Oₕ) symmetry, all V-C bond lengths and all C-V-C bond angles would be identical. However, experimental and theoretical studies reveal a more complex picture.
For V(CO)₆, with its (t₂g)⁵ electron configuration in an Oₕ field, the ground state is orbitally degenerate (²T₂₉). This degeneracy is lifted by a distortion to a lower symmetry. acs.org Computational studies have investigated various possible lower-symmetry structures, including D₄h (tetragonal), D₂h, and D₃d (trigonal). lookchem.comresearchgate.net The consensus from these studies is that the ground state structure of this compound possesses D₃d symmetry, which involves a slight trigonal elongation or compression along a three-fold axis of the octahedron. lookchem.comresearchgate.net At higher temperatures, the molecule is highly fluxional, and its time-averaged structure appears as a regular octahedron. researchgate.net
Spin State Analysis and Paramagnetism in this compound and its Derivatives
The 17-valence electron count of this compound directly leads to its most distinctive electronic property: paramagnetism. wikipedia.orgchemeurope.comrun.edu.ngontosight.ai With an odd number of electrons, it is impossible for all electrons to be spin-paired. V(CO)₆ possesses one unpaired electron, resulting in a doublet spin state (S = 1/2). acs.orgpsu.edu
The paramagnetism of V(CO)₆ has been confirmed by experimental techniques such as electron spin resonance (ESR) spectroscopy. Reanalysis of the experimental ESR spectrum provides further evidence for the D₃d symmetry of the molecule, as theoretical calculations of the hyperfine coupling constants only match the experimental values when a distortion to D₃d symmetry is assumed. researchgate.net
The paramagnetic nature of V(CO)₆ makes it a valuable precursor in the synthesis of molecule-based magnets. researchgate.net
Spectroscopic Characterization and Elucidation of Hexacarbonylvanadium Complexes
Infrared (IR) Spectroscopy of Carbonyl Stretching Modes
Infrared (IR) spectroscopy is a cornerstone technique for characterizing metal carbonyl complexes, including hexacarbonylvanadium. The vibrational frequencies of the carbon-oxygen bonds, known as carbonyl stretching modes (ν(CO)), are particularly sensitive to the electronic environment of the metal center.
The position of the ν(CO) bands in the IR spectrum provides significant information about the bonding mode of the CO ligands (terminal, bridging) and the extent of π-backbonding from the metal to the carbonyls. youtube.com An increase in electron density on the vanadium center leads to enhanced π-backbonding into the π* antibonding orbitals of the CO ligands. This increased back-donation weakens the C-O bond, resulting in a decrease in the ν(CO) stretching frequency. umb.edu
For instance, the anionic hexacarbonylvanadate(–1), [V(CO)₆]⁻, exhibits a ν(CO) band at approximately 1859-1860 cm⁻¹. umb.eduyoutube.com This is a significant shift to lower energy compared to free carbon monoxide (2143 cm⁻¹), indicating substantial π-backbonding from the electron-rich vanadium(–1) center. umb.eduyoutube.com In contrast, cationic carbonyl complexes, where the metal is a poorer π-donor, show ν(CO) bands at higher frequencies. umb.edu
The number and pattern of the ν(CO) bands can also elucidate the stereochemistry of the carbonyl ligands present in a complex. youtube.com
Table 1: Comparison of CO Stretching Frequencies
| Compound/Complex | ν(CO) (cm⁻¹) |
|---|---|
| Free CO | 2143 |
| [V(CO)₆]⁻ | 1860 |
| Cr(CO)₆ | 2000 |
| [Mn(CO)₆]⁺ | 2090 |
This table illustrates the effect of the metal center's charge on the C-O stretching frequency, which is indicative of the extent of π-backbonding. youtube.com
In dinuclear vanadium carbonyl complexes, the presence of bridging carbonyl ligands introduces even lower frequency ν(CO) bands. For example, in V₂(CO)₉⁺, very low CO stretching frequencies at 1646 and 1700 cm⁻¹ are assigned to the antisymmetric and symmetric stretching vibrations of two side-on bridging carbonyl groups. mdpi.comnih.gov A band at 1984 cm⁻¹ is attributed to an end-on semi-bridging CO ligand. mdpi.comnih.gov Terminal carbonyl groups on the different vanadium atoms in this ion give rise to bands at higher frequencies, in the range of 2120-2175 cm⁻¹. mdpi.comnih.gov
Time-resolved infrared (TRIR) spectroscopy is a powerful pump-probe technique used to study the dynamics and structures of short-lived intermediates in photochemical reactions. unipr.it This method allows for the direct observation of transient species generated upon laser flash photolysis, providing crucial mechanistic insights. nih.gov TRIR has been instrumental in characterizing reactive intermediates in processes such as ligand substitution and migratory insertion in various organometallic systems. nih.gov While specific TRIR studies focused solely on this compound are not extensively detailed in the provided results, the technique's applicability to metal carbonyls suggests its potential for investigating the reaction intermediates of vanadium carbonyl complexes. unipr.ituzh.ch For example, TRIR can monitor changes in the ν(CO) region, revealing the formation and decay of transient species with distinct carbonyl stretching frequencies. ncsu.edu
Electron Spin Resonance (ESR) Spectroscopy for Electronic Configuration Assessment
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying species with unpaired electrons. mlsu.ac.inwikipedia.org Since this compound, V(CO)₆, is a 17-electron radical, it is ESR active. The ESR spectrum provides information about the local environment and distribution of the unpaired electron within the molecule. bhu.ac.in The g-factor, obtained from the spectrum, is characteristic of the electronic structure of the paramagnetic species. georgetown.edu Hyperfine splitting, which arises from the interaction of the unpaired electron with magnetic nuclei (like ⁵¹V, I = 7/2), can provide detailed information about the delocalization of the unpaired electron onto the vanadium nucleus and the surrounding ligands. mlsu.ac.inbhu.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy of Vanadium Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for characterizing the structure of diamagnetic vanadium complexes in solution. Vanadium has two NMR-active nuclei, ⁵⁰V and ⁵¹V, with ⁵¹V being the nucleus of choice due to its much higher natural abundance (99.75%) and greater sensitivity. huji.ac.ilwikipedia.org Both are quadrupolar nuclei, which can lead to broad signals. huji.ac.il
⁵¹V NMR spectroscopy covers a very wide chemical shift range, making it highly sensitive to the electronic and steric environment of the vanadium nucleus. researchgate.netresearchgate.net For carbonyl and related complexes, the ⁵¹V chemical shifts (δ(⁵¹V)) are particularly informative. For example, the chemical shift for [V(CO)₆]⁻ is reported to be -1952 ppm relative to VOCl₃. ismar.org Substitution of CO ligands with other donor ligands leads to significant changes in the chemical shift, reflecting the altered electronic environment at the vanadium center. ismar.org
While paramagnetic species like V(CO)₆ cannot be observed in high-resolution NMR, diamagnetic derivatives and intermediates can be readily studied. huji.ac.il Carbon-13 NMR (¹³C NMR) is also used to study carbonyl complexes, with coordinated carbonyl ligands typically appearing in the range of 180 to 250 ppm. ilpi.comacs.org Correlations have been observed between ¹³C NMR chemical shifts of carbonyls and their infrared stretching frequencies, providing further insight into the metal-carbonyl bonding. purdue.edu
Table 2: ⁵¹V NMR Chemical Shifts for Selected Carbonylvanadium Complexes
| Complex | δ(⁵¹V) [ppm] |
|---|---|
| [V(CO)₆]⁻ | -1952 |
| [V(CO)₅(PH₃)]⁻ | -1850 |
| [V(CO)₅(PF₃)]⁻ | -1961 |
| cis-[V(CO)₄(dppe)]⁻ | -1814 |
This table shows the influence of substituting a CO ligand with various phosphine (B1218219) ligands on the ⁵¹V NMR chemical shift. Data referenced against VOCl₃. ismar.org
Advanced Spectroscopic Probes (XPS, XAS, FMR, Raman) in this compound Research
A variety of other advanced spectroscopic techniques are employed to gain a deeper understanding of the electronic and structural properties of this compound complexes.
X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within a material. ntu.edu.twbnl.gov By analyzing the binding energies of core-level electrons, one can deduce the oxidation state of the vanadium atom. xpsfitting.comnih.gov
X-ray Absorption Spectroscopy (XAS): XAS is used to probe the local geometric and electronic structure of the absorbing atom. researchgate.netmdpi.com The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the vanadium center. polymtl.canih.gov The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the coordination number, distances, and types of neighboring atoms. polymtl.capyrometallurgy.co.za
Ferromagnetic Resonance (FMR): FMR is a technique analogous to ESR but is used to study ferromagnetic materials. esr.humdpi.com Its application to discrete molecular complexes like this compound is not standard, as the technique is primarily for materials exhibiting collective magnetic ordering.
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. ilpi.com For metal carbonyls, the C-O stretching modes are also Raman active. The selection rules for Raman and IR spectroscopy are different, and a combined analysis can provide more complete vibrational information, aiding in structural assignments, particularly for highly symmetric molecules. ilpi.com
Reactivity Profiles and Mechanistic Investigations of Hexacarbonylvanadium
Ligand Substitution Reactions of Hexacarbonylvanadium
Ligand substitution in this compound is a key aspect of its chemistry, allowing for the synthesis of a variety of derivatives. These reactions are susceptible to substitution by various ligands, including tertiary phosphines. wikipedia.orgchemeurope.com
The ligand substitution reactions of many 16-electron and 18-electron organometallic complexes have been extensively studied, with well-defined dissociative and associative pathways. However, detailed quantitative kinetic and thermodynamic parameters specifically for the substitution of a carbonyl ligand in this compound are not extensively documented in the available literature. For 17-electron species like V(CO)₆, substitution reactions can proceed via an associative mechanism, which is atypical for 18-electron complexes that would exceed the 18-electron count in the transition state.
The activation parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the reaction mechanism. For associative mechanisms, a negative entropy of activation is typically observed, indicating a more ordered transition state where the incoming ligand associates with the metal center.
While specific values for V(CO)₆ are scarce, studies on related 17-electron cyclopentadienyl (B1206354) vanadium carbonyl complexes have shown that CO substitution can occur via an associative pathway, with the rate being dependent on the concentration of both the metal complex and the incoming ligand.
Table 1: General Activation Parameters for Associative Ligand Substitution
| Parameter | Expected Value for Associative Mechanism | Implication |
| Enthalpy of Activation (ΔH‡) | Varies | Reflects the energy barrier for the reaction. |
| Entropy of Activation (ΔS‡) | Negative | Indicates a decrease in disorder as the incoming ligand and complex combine in the rate-determining step. |
| Volume of Activation (ΔV‡) | Negative | Suggests a contraction in volume in the transition state due to bond formation. |
Note: This table represents general expectations for associative ligand substitution mechanisms and is not based on specific experimental data for this compound due to a lack of available literature.
The nature of the incoming ligand significantly influences the mechanism and rate of substitution reactions in this compound. Both electronic and steric properties of the substituting ligand play a crucial role.
Electronic Effects: The electronic properties of an incoming ligand, specifically its ability to donate or withdraw electron density, can affect the stability of the transition state. For an associative mechanism, a more nucleophilic (electron-donating) ligand can more readily attack the metal center, potentially lowering the activation energy and increasing the reaction rate. For instance, phosphine (B1218219) ligands, which are strong σ-donors, readily substitute CO in V(CO)₆.
Steric Effects: The steric bulk of the incoming ligand also plays a critical role. In an associative mechanism, the incoming ligand approaches the metal center to form a transient, more highly coordinated intermediate. A bulky ligand will experience greater steric hindrance during this approach, which can slow down the reaction rate or even favor a different mechanistic pathway. Therefore, a series of phosphine ligands with increasing cone angles would be expected to exhibit decreasing rates of substitution on V(CO)₆.
Table 2: Predicted Influence of Ligand Properties on Associative Substitution in V(CO)₆
| Ligand Property | Influence on Reaction Rate | Rationale |
| Electronic | ||
| Stronger σ-donor (more basic) | Increases | Stabilizes the electron-deficient transition state. |
| Stronger π-acceptor | May decrease | Competes with CO for back-bonding, potentially weakening the M-CO bonds and facilitating substitution, though the primary effect in associative substitution is nucleophilicity. |
| Steric | ||
| Increased Cone Angle (bulkier) | Decreases | Increases steric hindrance in the formation of the crowded associative intermediate. |
Note: This table is based on general principles of organometallic reaction mechanisms and provides a predictive framework for this compound.
Disproportionation Reactions of this compound
3 V(CO)₆ + 6 L → [V(L)₆]²⁺[V(CO)₆]⁻₂ + 6 CO
Kinetic studies of this reaction with Lewis bases such as pyridine (B92270), tetrahydrofuran (B95107), diethyl ether, and acetonitrile have shown that the reaction follows a second-order rate law, being first order in both V(CO)₆ and the Lewis base (L). researchgate.net
Rate = k[V(CO)₆][L]
The proposed mechanism involves an initial attack of the Lewis base on the vanadium center. Spectroscopic analysis, particularly Fourier-transform infrared (FT-IR) spectroscopy, has identified the presence of an isocarbonyl-bridged intermediate, [(OC)₅V-CO-V(L)₄-OC-V(CO)₅], on the pathway to the final products. researchgate.net
Redox Chemistry of this compound: Anionic and Cationic Species
The redox chemistry of this compound is central to its reactivity, as it readily accepts an electron to form the stable 18-electron hexacarbonylvanadate(1-) anion or can be oxidized to form cationic species.
The hexacarbonylvanadate(1-) anion, [V(CO)₆]⁻, is a stable 18-electron species. Its formation is a key step in the synthesis of neutral this compound. Typically, a vanadium(III) salt, such as VCl₃, is reduced in the presence of carbon monoxide and a suitable reducing agent like sodium in diglyme (B29089). wikipedia.org
4 Na + VCl₃ + 6 CO → [Na(diglyme)₂][V(CO)₆] + 3 NaCl
The [V(CO)₆]⁻ anion is a versatile nucleophile and can react with a variety of electrophiles. For example, it reacts with protons to form the unstable vanadium carbonyl hydride, which then decomposes to V(CO)₆ and hydrogen gas. This anion can also participate in reactions with other metal-containing electrophiles, leading to the formation of heterobimetallic complexes. The reactivity with alkyl halides can lead to the formation of alkyl-vanadium carbonyl complexes, though these are often unstable.
The generation and characterization of cationic vanadium carbonyl species, such as [V(CO)₆]⁺, provide further insight into the electronic structure and bonding of metal carbonyls. These species can be generated in the gas phase through methods like laser vaporization in a pulsed nozzle source. Infrared photodissociation spectroscopy has been a powerful tool for characterizing the structures of these gas-phase cations. researchgate.net
Studies have shown that the V(CO)₆⁺ cation is a saturated 16-electron species. researchgate.net The coordination environment and bonding in these cationic complexes can be probed by analyzing their C-O stretching frequencies in the infrared spectrum. Higher C-O stretching frequencies compared to the neutral V(CO)₆ are expected due to the increased positive charge on the metal center, which reduces the extent of π-backbonding to the CO ligands. The synthesis of stable salts of cationic vanadium carbonyls is challenging due to the high reactivity of these species.
Reactions with Unsaturated Organic Ligands (e.g., Aromatic Hydrocarbons, Cyclopentadiene)
This compound, V(CO)₆, a 17-electron radical species, exhibits distinct reactivity towards unsaturated organic ligands, leading to the formation of various organometallic complexes. These reactions are primarily driven by the tendency of the vanadium center to achieve a more stable 18-electron configuration.
The reaction of this compound with aromatic hydrocarbons results in the substitution of carbonyl ligands and the formation of cationic arene complexes. chemeurope.comgrafiati.com Improved synthetic methods have been developed for the preparation of [V(CO)₄(arene)]⁺ cations, where the arene can be benzene or its methylated derivatives. osti.gov The reaction proceeds via a redox pathway involving the this compound(0). chemeurope.com These cationic complexes have been characterized using various spectroscopic techniques, including ¹H NMR. osti.gov Further reduction of these [V(CO)₄(arene)]⁺ cations can lead to the formation of neutral tetracarbonyl-π-cyclohexadienylvanadium derivatives. grafiati.com
An X-ray crystallographic study of tetracarbonyl(1,2,4,5-tetramethylbenzene)vanadium(I) hexacarbonylvanadate(1—) revealed the detailed molecular structure of such a complex. In the cation, the vanadium atom is coordinated in a half-sandwich fashion to the arene and four carbonyl groups. The [V(CO)₆]⁻ anion displays a nearly regular octahedral geometry. osti.gov
| Reactant | Product | Comments |
| This compound | [V(CO)₄(arene)]⁺ | Cationic arene complex formed. osti.gov |
| [V(CO)₄(arene)]⁺ | Tetracarbonyl-π-cyclohexadienylvanadium | Formed upon reduction of the cation. grafiati.com |
With cyclopentadiene, this compound undergoes a reaction to form the stable 18-electron complex, cyclopentadienylvanadium tetracarbonyl, (C₅H₅)V(CO)₄. chemeurope.com This orange, diamagnetic solid is the most significant cyclopentadienyl carbonyl complex of vanadium. wikipedia.org The reaction involves the substitution of two carbonyl ligands from V(CO)₆ by a cyclopentadienyl anion. The synthesis can be achieved by reacting V(CO)₆ with a source of the cyclopentadienyl anion. chemeurope.com X-ray crystallography has confirmed that the structure of (C₅H₅)V(CO)₄ features a "piano stool" geometry, with the vanadium atom coordinated to an η⁵-cyclopentadienyl ligand and four carbonyl ligands. wikipedia.org
Photochemical Activation and Reactions of this compound
The photochemical activation of metal carbonyls is a well-established method for initiating ligand substitution and other reactions by generating coordinatively unsaturated and highly reactive intermediates. researchgate.net this compound, being a thermally sensitive and reactive molecule, is also susceptible to photochemical activation. umich.edu
Upon absorption of ultraviolet (UV) or visible light, metal carbonyls like V(CO)₆ are electronically excited. researchgate.net This excitation typically promotes an electron from a metal-centered d-orbital to an anti-bonding π* orbital of a carbonyl ligand (a metal-to-ligand charge transfer, MLCT) or to a higher-energy metal-centered orbital. researchgate.net This excited state is often dissociative, leading to the ejection of one or more CO ligands. libretexts.org The loss of a CO ligand from V(CO)₆ would generate a highly reactive 15-electron species, "V(CO)₅".
This photochemically generated pentacarbonylvanadium intermediate can then react with a wide range of substrates. For instance, in the presence of other potential ligands (L), substitution reactions can occur to form V(CO)₅L. This method is analogous to the photochemical synthesis of substituted chromium carbonyl complexes from Cr(CO)₆. researchgate.net
While specific studies detailing the full range of photochemical reactions of V(CO)₆ are not as extensive as for its 18-electron group 6 counterparts, the fundamental principles of photochemical CO dissociation are expected to be similar. libretexts.org The photochemical activation of other vanadium complexes has been shown to initiate oxidation reactions, such as the activation of C-H bonds, suggesting that photogenerated vanadium species are potent reactive intermediates. acs.orgrsc.org Infrared photodissociation spectroscopy has been used to study the structures of gas-phase dinuclear vanadium carbonyl cations, which are generated and fragmented using lasers, further demonstrating the utility of photochemical methods in studying vanadium carbonyl species. mdpi.com
| Process | Description | Resulting Species |
| Photoexcitation | Absorption of UV/Visible light by V(CO)₆. | Electronically excited V(CO)₆*. |
| CO Dissociation | Ejection of a carbonyl ligand from the excited state. libretexts.org | Coordinatively unsaturated V(CO)₅. |
| Ligand Substitution | Reaction of V(CO)₅ with a new ligand (L). | Substituted complex V(CO)₅L. |
Investigation of Vanadium-Small Molecule Interactions (e.g., N₂, H₂)
The interaction of transition metal complexes with small molecules like dinitrogen (N₂) and dihydrogen (H₂) is a cornerstone of catalysis, with relevance to processes such as nitrogen fixation and hydrogenation. Vanadium complexes have shown significant promise in the activation of these small molecules.
Dinitrogen (N₂) Interaction: While direct reactions of this compound with N₂ under mild conditions are not extensively documented, studies on other vanadium species provide strong evidence for the metal's ability to interact with and activate dinitrogen. Research on small vanadium clusters has shown that V₂ and V₃ can react with N₂ to cleave the strong N≡N triple bond, forming nitride clusters. This reactivity is remarkable as it occurs under matrix isolation conditions, with the V₂ reaction being activated by visible light. In contrast, monomeric vanadium atoms only form simple complexes with N₂ without cleaving the bond. This suggests that multi-vanadium centers may be crucial for N₂ activation. The formation of vanadium-nitrogen alloys through reactions involving vanadium oxides and nitrogen at high temperatures further underscores the affinity of vanadium for nitrogen. researchgate.net
Dihydrogen (H₂) Interaction: Vanadium compounds have been investigated as catalysts for hydrogenation reactions, which inherently involves the activation of H₂. anl.govlabmanager.com For a metal complex to act as a hydrogenation catalyst, it must be able to coordinate and activate the H-H bond. This can occur through several mechanisms, including oxidative addition, where the metal center is oxidized and the H₂ molecule is cleaved to form two hydride ligands.
Recent studies have highlighted the catalytic activity of well-defined organovanadium(III) species supported on silica for the hydrogenation of alkenes and alkynes. anl.gov This demonstrates that vanadium centers in an appropriate ligand environment can effectively catalyze hydrogenation. Although this compound itself is not a classical hydrogenation catalyst under standard conditions, its derivatives or species generated from it could potentially exhibit such reactivity. The interaction of H₂ with vanadium oxo-hydroxo complexes has also been studied, indicating the role of vanadium in hydrogen atom transfer reactions, a process related to H₂ activation.
| Small Molecule | Type of Interaction with Vanadium Species | Key Findings |
| Dinitrogen (N₂) | Bond cleavage by V₂ and V₃ clusters. | Multi-vanadium centers can break the N≡N triple bond. |
| Dihydrogen (H₂) | Catalytic activation for hydrogenation. anl.govlabmanager.com | Supported vanadium(III) species catalyze alkene/alkyne hydrogenation. anl.gov |
Computational Chemistry and Theoretical Modeling of Hexacarbonylvanadium Systems
Density Functional Theory (DFT) Applications for Molecular Structure and Energetics
Density Functional Theory (DFT) has become a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.orgmdpi.com It is frequently employed to predict the geometries and energies of transition metal complexes like hexacarbonylvanadium and its derivatives. acs.orgresearchgate.net DFT calculations have been instrumental in determining the molecular structures and relative energies of various vanadium carbonyl species. researchgate.net
For instance, DFT has been used to study the structures of dinuclear vanadium carbonyl cations, such as V₂(CO)₉⁺. mdpi.com Different DFT functionals, including B3LYP, BLYP, PBE, and TPSS, have been applied to identify the lowest-energy isomers of these complex systems. mdpi.com These calculations have revealed various possible geometries, including structures with bridging and terminal carbonyl ligands. mdpi.com
In studies of vanadium carbonyl cations, V(CO)n+ (n=1-7), DFT calculations have been crucial in supporting experimental findings from infrared laser photodissociation spectroscopy. acs.org These theoretical investigations help in understanding the coordination and spin states of these complexes as the number of carbonyl ligands changes. acs.org Similarly, DFT has been applied to heteronuclear vanadium-nickel carbonyl anions, VNi(CO)n− (n = 2-6), to investigate their chemical bonding and electronic structure, with calculated energies showing good agreement with experimental values. aip.org
The choice of the DFT functional and basis set is critical for obtaining accurate results. nih.gov Different functionals can yield varying results, particularly for properties like metal-carbon bond distances. acs.org For example, a comparison of methods like SVWN, B3P86, BP86, and B3LYP for V(CO)₆⁻ and the isoelectronic Cr(CO)₆ showed that while gradient-corrected methods generally provide good agreement for geometry, the choice of functional can significantly impact the calculated metal-carbon bond length. acs.org Despite these variations, DFT methods have proven to be sufficiently reliable for interpreting experimental data related to the geometry and energetics of vanadium carbonyl systems. acs.org
Table 1: Comparison of DFT Functionals for the Prediction of V₂(CO)₉⁺ Isomer Geometries
| Isomer | Symmetry | Description | Relative Energy (B3LYP) |
| a | C₃ᵥ | Three semi-bridging COs | Global Minimum |
| b | Cₛ | Two side-on bridging COs, one semi-bridging CO | Higher Energy |
| c | Cₛ | Two semi-bridging COs, one side-on bridging CO | Higher Energy |
This table is based on findings from quantum chemical calculations on dinuclear vanadium carbonyl complexes. mdpi.com
Prediction and Interpretation of Vibrational Spectra for this compound
Computational methods, particularly DFT, are extensively used to predict and interpret the vibrational spectra of molecules. canterbury.ac.nzarxiv.org These theoretical calculations provide valuable support for the assignment of experimentally observed vibrational bands, especially in complex systems like vanadium carbonyls. mdpi.com The calculated vibrational frequencies and intensities help in understanding the relationship between the molecular structure and its spectroscopic signature. canterbury.ac.nz
For vanadium carbonyl cations, V(CO)n+, DFT calculations have been essential in analyzing their infrared photodissociation spectra. acs.org By comparing the experimental spectra with the simulated spectra from DFT, researchers can determine the geometric and electronic structures of these ions. researchgate.net For the fully coordinated V(CO)₆⁺ complex, a single absorption band observed experimentally at 2097 cm⁻¹ was supported by theoretical predictions. acs.org
Table 2: Experimental and Scaled DFT (B3LYP/def2-TZVP) Vibrational Frequencies (cm⁻¹) for C-O Stretching Modes in V₂(CO)₉⁺
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Antisymmetric stretch (side-on bridging CO) | 1646 | Data not specified in source |
| Symmetric stretch (side-on bridging CO) | 1700 | Data not specified in source |
| Stretch (end-on semi-bridging CO) | 1984 | Data not specified in source |
| Coupled stretches (terminal CO) | 2120, 2130 | Data not specified in source |
This table highlights the comparison between experimental and theoretical vibrational data for dinuclear vanadium carbonyl cations. mdpi.com
Elucidation of Bonding Characteristics and Electronic Configurations
Computational chemistry offers profound insights into the nature of chemical bonding and the electronic configurations of molecules. tandfonline.com For this compound and related species, theoretical methods are employed to analyze the distribution of electrons and the character of the metal-ligand and metal-metal bonds. mdpi.comtandfonline.com
DFT calculations have been used to study the bonding in V(CO)₆⁻ and its comparison with isoelectronic species. acs.org These studies reveal that the negative charge in the anion is distributed over the entire molecule, with increased electron density on the oxygen and vanadium atoms. acs.org Analysis of the electronic structure helps in understanding the interplay of σ-donation from the carbonyl ligands to the metal and π-back-donation from the metal to the carbonyls, which is a key feature of bonding in metal carbonyls. tandfonline.com Changes in these interactions are correlated with shifts in the C-O stretching frequencies observed in vibrational spectra. tandfonline.com
In dinuclear vanadium carbonyl complexes, various analytical methods based on the calculated wave function, such as Mayer bond order (MBO), natural population analysis (NPA), and adaptive natural density partitioning (AdNDP), have been used to dissect the chemical bonding. mdpi.com These analyses provide a quantitative description of the bond orders and electron distribution, helping to rationalize the observed molecular structures. mdpi.com For example, in studies of binuclear vanadium carbonyls, the nature of the V-V bond, ranging from single to triple bonds, has been investigated using DFT, correlating bond lengths with formal bond orders derived from molecular orbital diagrams. researchgate.net
The electronic configuration of vanadium carbonyl complexes is also a subject of theoretical investigation. For V(CO)₆⁺, the ground electronic state and its geometry have been determined using DFT. researchgate.net Furthermore, studies on uranium complexes have demonstrated the ability of DFT to predict whether the ground state electronic configuration is, for example, 5f³6d¹ or 5f⁴, based on the ligand environment. nsf.gov While not vanadium, this highlights the capability of such methods. For V(CO)₆, the electronic structure has been compared to its isoelectronic counterparts, [V(CO)₆]⁻ and Cr(CO)₆, to understand the effects of charge on bonding. acs.org
Advanced Quantum Chemical Approaches for Vanadium Carbonyl Complexes
While DFT is a powerful and widely used tool, more advanced quantum chemical methods are sometimes necessary to achieve higher accuracy or to treat systems where DFT may have limitations. mit.eduuba.ar These methods, often referred to as ab initio methods, are based on solving the Schrödinger equation with fewer approximations. kallipos.gr
For systems with significant multireference character, where the electronic structure cannot be well-described by a single determinant, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and post-CASSCF methods (e.g., CASPT2, MC-PDFT) are employed. chemrxiv.orgesqc.org Such situations can arise when bonds are stretched or in molecules with nearly degenerate orbitals. uba.ar These methods are computationally more demanding but can provide a more accurate description of the electronic structure in these challenging cases. uba.ar For example, multireference calculations have been successfully used to study optically addressable vanadium-based molecular qubits, accurately reproducing key spectroscopic parameters. chemrxiv.org
Coupled-cluster theory, particularly CCSD(T), is often considered the "gold standard" of quantum chemistry for its high accuracy in calculating molecular energies. mit.edu However, its computational cost is very high, limiting its application to smaller systems. mit.edu
For vanadium carbonyl complexes, ab initio calculations have been performed to complement DFT studies. researchgate.net For instance, in a study of V(CO)₇⁺, both DFT and ab initio methods were used to investigate its stability and structure. researchgate.net The COLUMBUS program system, which implements multireference methods like MR-CISD and MR-AQCC, allows for highly efficient calculations on complex systems and can be applied to investigate poly-radicaloid compounds and excited states, which are relevant in the chemistry of transition metal complexes. barbatti.org These advanced computational techniques, while complex, are crucial for obtaining a deeper and more accurate understanding of the electronic structure and properties of vanadium carbonyl systems. chemrxiv.orghu-berlin.de
Advanced Complex Chemistry and Derivatives of Hexacarbonylvanadium
Dinuclear and Polynuclear Vanadium Carbonyl Complexes
The chemistry of vanadium carbonyls extends beyond the monomeric hexacarbonylvanadium to include a variety of dinuclear and polynuclear species. These complexes exhibit intricate bonding patterns, including direct metal-metal interactions and bridging carbonyl ligands, which are of significant interest in understanding the principles of organometallic chemistry.
Bridging Carbonyl Ligands and Metal-Metal Bonding
Theoretical studies using density functional theory (DFT) have provided significant insights into the structures of binuclear vanadium carbonyls, V₂(CO)n (where n = 10-12). nih.gov The global minimum structure for V₂(CO)₁₂ is predicted to be a singlet state featuring two V(CO)₆ units connected by a V-V single bond, with a calculated bond length of approximately 3.33 to 3.48 Å, and notably, without any bridging carbonyl groups. nih.gov
For the V₂(CO)₁₁ complex, the most stable structure is a singlet, V₂(CO)₁₀(η²-μ-CO), which contains a four-electron π-donor bridging carbonyl group. nih.gov In the case of V₂(CO)₁₀, the lowest energy structure is an unsymmetrical singlet, (OC)₄V-V(CO)₆, characterized by three semibridging CO groups and a V-V distance of about 2.51 to 2.54 Å, which suggests the presence of a V≡V triple bond. nih.gov
Furthermore, studies on dinuclear vanadium-group transition metal carbonyl cations, such as VM(CO)ₙ⁺ (where M = V, Nb, Ta), have revealed complex structures. mdpi.com The homodinuclear cation V₂(CO)₉⁺ has been characterized as having a structure with Cₛ symmetry, featuring two side-on bridging carbonyls and one end-on semi-bridging carbonyl. mdpi.com In these complexes, the bridging carbonyls are significantly activated due to the diatomic cooperation of the metal centers, with the strong oxophilicity of vanadium playing a crucial role in its interaction with the oxygen end of the carbonyl groups. mdpi.comnih.gov The bonding analysis of these complexes indicates the presence of a d-d covalent interaction between the vanadium atoms. mdpi.comnih.gov
Arene and Cyclopentadienyl (B1206354) Vanadium Carbonyl Derivatives
Vanadium forms a range of well-characterized arene and cyclopentadienyl carbonyl derivatives. These "half-sandwich" and "sandwich" complexes are important starting materials and subjects of study in organometallic chemistry.
One of the most prominent examples is cyclopentadienylvanadium tetracarbonyl, (C₅H₅)V(CO)₄. This orange, diamagnetic solid can be synthesized by heating a solution of vanadocene, (C₅H₅)₂V, under high pressure of carbon monoxide. wikipedia.orgwikipedia.org An alternative synthesis involves the reaction of the sodium salt of hexacarbonylvanadate, Na[V(CO)₆], with a cyclopentadienyl source like sodium cyclopentadienide (B1229720) (NaCp) in the presence of an oxidizing agent such as mercuric chloride. mocvd-precursor-encyclopedia.de The structure of (C₅H₅)V(CO)₄ has been confirmed by X-ray crystallography to be a "four-legged piano stool" geometry, with the vanadium atom coordinated to an η⁵-cyclopentadienyl ligand and four terminal carbonyl ligands. wikipedia.org This compound is soluble in common organic solvents. wikipedia.org
Derivatives of (C₅H₅)V(CO)₄ can be prepared through various reactions. For instance, reduction with sodium amalgam yields the tricarbonyl dianion, [ (C₅H₅)V(CO)₃]²⁻, which upon protonation gives the dinuclear complex (C₅H₅)₂V₂(CO)₅. wikipedia.orgwikipedia.org This dinuclear species features a pair of semi-bridging CO ligands. wikipedia.org Heating (C₅H₅)V(CO)₄ with cycloheptatriene (B165957) results in the formation of (cycloheptatrienyl)(cyclopentadienyl)vanadium, also known as "trovacene". wikipedia.orgwikipedia.org
Vanadium also forms arene complexes, such as bis(benzene)vanadium, V(η⁶-C₆H₆)₂. wikipedia.org This compound can be prepared by the reduction of vanadium tetrachloride (VCl₄) with aluminum in the presence of benzene. wikipedia.org While bis(benzene)vanadium itself is a zerovalent sandwich complex without carbonyl ligands, related arene vanadium carbonyl complexes are known. For example, the reaction of bis(η⁶-mesitylene)niobium(0) with carbon monoxide can lead to disproportionation, forming [Nb(mes)₂(CO)]⁺[Nb(CO)₆]⁻, showcasing the interaction of arene-metal fragments with CO. researchgate.net
Mixed-Ligand Vanadium Carbonyl Complexes (e.g., Phosphine-Substituted)
This compound and its derivatives undergo ligand substitution reactions to form a wide array of mixed-ligand complexes. Among the most studied are those containing phosphine (B1218219) ligands, which allow for the fine-tuning of the electronic and steric properties of the metal center.
The substitution of one or more carbonyl ligands in V(CO)₆ or its anionic form [V(CO)₆]⁻ by phosphine ligands (PR₃) is a common route to these complexes. For example, the reaction of [V(CO)₆]⁻ with various monodentate and oligodentate phosphines under photolytic conditions can yield pentacarbonylvanadate(I-) anions of the type [V(CO)₅(PR₃)]⁻. helsinki.fi The synthesis of neutral 17-electron phosphine-substituted complexes can also be achieved.
A variety of phosphine-substituted vanadium carbonyls have been synthesized and characterized. For instance, the triphosphorus macrocycle 1,5,9-triethyl-1,5,9-triphosphacyclododecane (12[ane]P₃Et₃) reacts with [V(CO)₆]⁻ under photolysis to produce the facial tricabonyl complex, fac-[(12[ane]P₃Et₃)V(CO)₃]⁻. researchgate.net This anionic complex can be oxidized to the neutral 17-electron species fac-(12[ane]P₃Et₃)V(CO)₃. researchgate.net Similarly, the reaction of (C₅H₅)V(CO)₄ with the same macrocyclic phosphine under UV photolysis leads to the substitution of a carbonyl ligand. researchgate.net
The spectroscopic properties of these complexes provide valuable information about their structure and bonding. The IR spectra in the carbonyl stretching region are particularly informative. For example, the fac-[(12[ane]P₃Et₃)V(CO)₃]⁻ complex shows two strong bands, indicative of a C₃ᵥ facial arrangement of the three CO ligands. researchgate.net ⁵¹V NMR spectroscopy is another powerful tool, with chemical shifts being sensitive to the nature of the substituents on the vanadium center. helsinki.fi For instance, N-heterocyclic phosphenium complexes of the type [V(CO)₅(NHP)] have been synthesized and characterized, showing distinct ⁵¹V and ³¹P NMR signals. helsinki.fi The uniformity of the V-C bond lengths to the carbonyls in these complexes suggests a notable π-acceptor character for the phosphenium ligand. helsinki.fi
Homologous Series and Challenges in Synthesis of Related Group 5 Hexacarbonyls
A homologous series is a group of compounds with the same general formula and similar chemical properties. acs.org In the context of Group 5 metal carbonyls, the homologous series would consist of V(CO)₆, Nb(CO)₆, and Ta(CO)₆. However, the synthesis and stability of these neutral hexacarbonyls present significant challenges, particularly for the heavier elements, niobium and tantalum.
While V(CO)₆ is a stable, albeit reactive, 17-electron radical that can be isolated under ambient conditions, the neutral hexacarbonyls of niobium and tantalum are not. libretexts.org Nb(CO)₆ and Ta(CO)₆ have only been observed at very low temperatures in matrix isolation studies and are believed to be unstable above 50 K. shef.ac.ukshef.ac.ukberkeley.edu This instability is a key challenge in the chemistry of Group 5 carbonyls. The difficulty in preparing neutral Nb(CO)₆ and Ta(CO)₆ is in stark contrast to the well-established chemistry of the Group 6 hexacarbonyls (Cr(CO)₆, Mo(CO)₆, W(CO)₆), which are all stable, crystalline solids.
The primary reason for the instability of the heavier Group 5 neutral hexacarbonyls is not fully resolved but may be related to the relative energies of the metal d-orbitals and the CO π* orbitals, leading to less effective back-bonding.
In contrast to the elusive neutral species, the anionic hexacarbonylmetalate ions, [Nb(CO)₆]⁻ and [Ta(CO)₆]⁻, are well-characterized and relatively stable. wikipedia.org Historically, the synthesis of these anions required harsh conditions, typically involving the reduction of the metal pentahalides under very high pressures of carbon monoxide, with low yields. acs.org However, more facile, atmospheric-pressure syntheses have been developed. These methods often involve the reduction of metal halides with potent reducing agents like alkali metal naphthalenides to form highly reduced intermediates, which then readily react with carbon monoxide at atmospheric pressure to form the [M(CO)₆]⁻ anions (M = Nb, Ta). acs.orgacs.org The one-electron oxidation of these stable anions to the neutral hexacarbonyls has proven to be a persistent challenge, often resulting in two-electron oxidation processes instead. acs.org
The synthesis of substituted derivatives also highlights the differences within the group. For example, while phosphine-substituted vanadium carbonyls are numerous, the synthesis of analogous tantalum complexes, such as the 17-electron radical Ta(CO)₄(dppe), has also been a subject of detailed investigation. acs.org
Academic Applications of Hexacarbonylvanadium in Catalysis and Materials Science
Mechanistic Aspects of Homogeneous Catalysis by Hexacarbonylvanadium
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high selectivity and activity under mild conditions. wiley-vch.de this compound serves as a catalyst in several important organic reactions. lookchem.com
This compound is utilized as a catalyst for isomerization and hydrogenation reactions. lookchem.comthieme.de The catalytic activity in these processes is often linked to the formation of intermediate hydride complexes. scribd.com In isomerization reactions of unsaturated hydrocarbons, a proposed mechanism involves the formation of a transient metal-hydride species, LnM-H, which can add to and eliminate from the organic substrate, facilitating the migration of double bonds. scribd.com Similarly, in catalytic hydrogenation, transition metal complexes activate molecular hydrogen, a crucial step for the reduction of unsaturated bonds in substrates like alkenes. rsc.orgslideshare.net
Beyond hydrogenation, this compound participates in other organic synthesis reactions. ontosight.ai It readily undergoes disproportionation when treated with Lewis bases, a reaction that proceeds via nucleophilic attack on the metal center. researchgate.net The nature of the Lewis base can influence the structure of the final product. For instance, with stronger oxygen and nitrogen bases (B), the final product is often [V(B)₆][V(CO)₆]₂. researchgate.net this compound also reacts with aromatic compounds. In reactions with polymethyl-substituted benzenes at 35°C, it forms new complex cations of the type [V(CO)₄(arene)]⁺, with the hexacarbonylvanadate anion, [V(CO)₆]⁻, serving as the counter-ion. researchgate.net
Precursors for Advanced Vanadium-Based Materials
The volatility and reactivity of this compound make it an excellent precursor for the deposition and synthesis of vanadium-containing materials, including nanoparticles and thin films. ontosight.ai
This compound is a precursor for producing vanadium-based nanoparticles. ontosight.ai For example, vanadium carbide (VC) nanoparticles, which are noted for their hardness and refractory properties, can be synthesized. americanelements.com Research into the deposition of materials from this compound has shown that techniques like focused electron beam-induced deposition (FEBID) can yield nanostructures containing crystallites of a cubic phase associated with vanadium carboxide (VC₁₋ₓOₓ). researchgate.net This demonstrates the utility of V(CO)₆ in fabricating complex nanoscale materials.
This compound is employed as a precursor in various chemical vapor deposition (CVD) techniques to create thin films. It has been identified as a potential precursor for forming vanadium oxide films via plasma-enhanced chemical vapor deposition (PECVD). nrel.gov Furthermore, comparative studies of focused electron beam-induced deposition (FEBID) and thermal CVD using V(CO)₆ have been conducted. These studies revealed that V(CO)₆ can be used to deposit films containing vanadium carboxide (VC₁₋ₓOₓ) crystallites. researchgate.net Low-temperature CVD (around 55 °C) has also been successfully used with this compound to synthesize thin films of organic-based magnets. researchgate.net
Development of Molecular-Based Magnets from this compound
A significant area of research involving this compound is its use as a starting material for the synthesis of molecule-based magnets. These materials are constructed from molecular building blocks, typically involving transition metal ions and organic ligands, and can exhibit collective magnetic phenomena like ferrimagnetism. nih.govesrf.fr
The reaction of this compound with the organic acceptor tetracyanoethylene (B109619) (TCNE) in dichloromethane (B109758) (CH₂Cl₂) yields V(TCNE)ₓ (where x is approximately 2), a well-known molecule-based magnet that exhibits magnetic ordering above room temperature. nih.gov The solvated form, V(TCNE)₂·y(CH₂Cl₂), can be desolvated to produce a microporous magnet that retains its magnetic order. nih.gov
Researchers have expanded this chemistry by reacting V(CO)₆ with derivatives of TCNE to create new magnetic materials with tunable properties. For example, reacting V(CO)₆ with ethyl tricyanoethylenecarboxylate (ETCEC) produces the magnet V[ETCEC]ₓ. researchgate.netresearchgate.net These materials are synthesized via solution-phase reactions or through low-temperature chemical vapor deposition, which enables their fabrication as thin films for potential use in spintronic devices. researchgate.netresearchgate.net The magnetic properties of these materials, such as the magnetic ordering temperature (Curie temperature, T꜀), are highly dependent on the specific organic ligand used.
| Magnetic Material | Precursors | Magnetic Ordering Temp. (T꜀) |
| V(TCNE)ₓ·y(CH₂Cl₂) | V(CO)₆ + TCNE | ~400 K |
| V[ETCEC]₁.₃·0.3CH₂Cl₂ | V(CO)₆ + ETCEC | ~145 K researchgate.net |
| V[ETCEC]ₓ (thin film) | V(CO)₆ + ETCEC | 161 ± 10 K researchgate.net |
Synthesis and Magnetic Characterization of V(TCNE)x and V[ETCEC]x
The reaction of this compound with electron-acceptor molecules like tetracyanoethylene (TCNE) and ethyl tricyanoethylenecarboxylate (ETCEC) leads to the formation of amorphous, organic-based magnets.
Vanadium Tetracyanoethylene (V(TCNE)x)
The synthesis of V(TCNE)x typically involves the reaction of V(CO)₆ with TCNE in a solvent like dichloromethane (CH₂Cl₂). researchgate.netresearchgate.net This reaction proceeds rapidly, yielding a dark precipitate of the V(TCNE)x·y(solvent) complex. For instance, the solution-phase reaction of V(CO)₆ with two equivalents of TCNE produces V(TCNE)₂·0.95CH₂Cl₂, which precipitates as a dark green powder. rsc.org This material is known to be a room-temperature ferrimagnet. researchgate.netanl.gov
The magnetic ordering temperature (often denoted as T* or Tc) is a critical parameter for these materials. For V(TCNE)₂·0.95CH₂Cl₂, a characteristic temperature (T) of approximately 646 K has been estimated. chemeurope.com Upon removal of the solvent by heating under reduced pressure, an activated, porous form, V(TCNE)₂, is obtained. This solvent-free version exhibits a slightly lower T of 590 K but boasts permanent microporosity. chemeurope.com Thin films of V(TCNE)x grown via chemical vapor deposition (CVD) have shown even higher magnetic ordering temperatures, with some studies reporting Tc values around 400 K and others as high as 600 K. utwente.nlresearchgate.netaip.org The coercive field (Hc) for V(TCNE)x is typically small, around 40-65 Oe, which is attributed to its amorphous structure lacking significant magnetocrystalline anisotropy. chemeurope.comrsc.org
Vanadium Ethyl Tricyanoethylenecarboxylate (V[ETCEC]x)
A newer organic-based magnet, V[ETCEC]x, is synthesized from the reaction of V(CO)₆ and ethyl tricyanoethylenecarboxylate (ETCEC) in dichloromethane. researchgate.netrsc.org The reaction results in the formation of V[ETCEC]₁.₃·0.3CH₂Cl₂ as a black precipitate. researchgate.netrsc.org Infrared (IR) spectroscopy analysis suggests that in this complex, the vanadium(II) ions are coordinated to all the nitrile groups and the carbonyl oxygen of the ETCEC ligand. researchgate.netrsc.org
Compared to V(TCNE)x, V[ETCEC]x exhibits a lower magnetic ordering temperature. The bulk powder has a Curie temperature (Tc) of approximately 145 K. researchgate.netresearchgate.netrsc.org However, thin films of V[ETCEC]x created by low-temperature chemical vapor deposition show a slightly higher Tc of 161 ± 10 K. researchgate.net Studies of its magnetic behavior reveal a complex system with a transition to a more disordered magnetic state, which has been characterized as different from the correlated spin glass phase seen in V(TCNE)x. researchgate.netrsc.org This difference is potentially due to the slower reaction rate during the synthesis of V[ETCEC]x. researchgate.netrsc.org
| Compound | Synthesis Method | Magnetic Ordering Temp. (Tc/T*) | Coercivity (Hc) | Notes |
| V(TCNE)₂·0.95CH₂Cl₂ | Solution-phase reaction of V(CO)₆ and TCNE in CH₂Cl₂ | ~646 K | ~40 Oe | Solvated, amorphous powder. chemeurope.com |
| V(TCNE)₂ (activated) | Solvent removal from V(TCNE)₂·0.95CH₂Cl₂ | 590 K | - | Porous, solvent-free material. chemeurope.com |
| V(TCNE)x (thin film) | Chemical Vapor Deposition (CVD) | ~400 K to >600 K | ~65 Oe | Air-sensitive, semiconducting. utwente.nlaip.orgrsc.org |
| V[ETCEC]₁.₃·0.3CH₂Cl₂ | Solution-phase reaction of V(CO)₆ and ETCEC in CH₂Cl₂ | ~145 K | - | Bulk powder, complex magnetic behavior. researchgate.netrsc.org |
| V[ETCEC]x (thin film) | Chemical Vapor Deposition (CVD) | 161 ± 10 K | - | Ratio of V to ETCEC is 1:1.4. researchgate.net |
Correlation of Electronic Structure with Magnetic Properties in Vanadium-Organic Frameworks
The magnetic properties of vanadium-organic frameworks (V-MOFs) are intrinsically linked to their electronic structures. The interaction between the vanadium d-orbitals and the orbitals of the organic linkers dictates the nature and strength of the magnetic coupling.
In materials like V(TCNE)x, the high magnetic ordering temperature is a result of strong magnetic exchange between V(II) ions (a 3d³ system) and the radical anions of the TCNE linker (TCNE•⁻). chemeurope.com This strong coupling arises from the close energy matching between the radially diffuse d-orbitals of vanadium and the π* orbitals of the TCNE ligand. chemeurope.com X-ray absorption spectroscopy studies have revealed that the ground state in V(TCNE)x is a hybrid V(3d)-CN state, characterized by significant ligand-to-metal charge transfer. researchgate.net This hybridization is crucial for mediating the strong magnetic interactions that lead to high-temperature magnetism.
The electronic structure also influences the conductivity of these materials. For instance, in a series of isostructural two-dimensional MOFs including a vanadium-based framework, substantial metal-ligand covalency in the vanadium phase led to a high electronic conductivity of 0.45 S/cm. A molecular orbital analysis suggested that the differences in conductivity among the frameworks can be explained by the energy alignment between the metal and ligand orbitals, which determines the barrier for charge hopping.
Theoretical studies using density functional theory (DFT) on systems like a single vanadium atom adsorbed on a MoSe₂ monolayer show that the vanadium atom induces local impurity states within the band gap of the host material. The splitting of the vanadium 3d-orbitals under the local crystal field symmetry leads to a net magnetic moment. The interaction between vanadium adatoms can lead to either ferromagnetic or antiferromagnetic coupling depending on the distance and the electronic environment.
In essence, the ability to tune the magnetic and electronic properties of vanadium-organic frameworks lies in the chemical modification of the organic linkers and the control over the framework's structure. This tunability, stemming from the direct correlation between electronic structure and magnetic behavior, makes these materials highly promising for the development of advanced functional materials.
Q & A
Q. What are the established synthetic routes for hexacarbonylvanadium, and how do reaction conditions influence yield and purity?
this compound (C₆O₆V) is typically synthesized via reductive carbonylation of vanadium precursors under high-pressure CO environments. Key variables include temperature (optimized at 150–200°C), solvent selection (e.g., THF or diglyme), and vanadium precursor reactivity (e.g., VCl₃ vs. V(CO)₆ derivatives). Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent oxidation. Purity is validated via IR spectroscopy (ν(CO) bands at ~1980–2050 cm⁻¹) and elemental analysis .
Q. How can researchers characterize the electronic structure of this compound to confirm its monomeric nature?
X-ray crystallography remains the gold standard for structural confirmation, revealing octahedral geometry with V–C bond lengths of ~1.92 Å. Complementary techniques include:
- UV-Vis spectroscopy : To assess ligand-to-metal charge transfer transitions.
- DFT calculations : For comparing experimental bond angles/distances with theoretical models .
- Magnetic susceptibility measurements : To confirm diamagnetic behavior consistent with a low-spin d⁵ configuration .
Q. What safety protocols are critical when handling this compound due to its reactivity?
this compound is moisture-sensitive and releases toxic CO upon decomposition. Essential precautions include:
- Use of gloveboxes or Schlenk lines for air-free manipulation.
- Ventilation systems to mitigate CO exposure.
- Storage in sealed ampules under argon .
Advanced Research Questions
Q. How do computational studies resolve contradictions in reported bond dissociation energies (BDEs) for this compound?
Discrepancies in BDEs (e.g., 150–170 kJ/mol for V–CO bonds) arise from methodological differences. Hybrid DFT functionals (e.g., B3LYP) with relativistic corrections improve accuracy by accounting for vanadium’s relativistic effects. Researchers should cross-validate results with experimental thermochemical data (e.g., calorimetry) and report error margins transparently .
Q. What experimental designs are optimal for probing this compound’s catalytic activity in CO-reduction reactions?
A robust catalytic study requires:
- In situ IR spectroscopy : To monitor CO ligand dynamics during catalysis.
- Kinetic isotope effects (KIE) : To identify rate-determining steps.
- Controlled poisoning experiments : To isolate active species from colloidal byproducts. Statistical rigor demands triplicate trials with error bars and ANOVA validation .
Q. How can researchers address inconsistencies in magnetic moment measurements across studies?
Contradictory reports (e.g., μ_eff = 1.2–1.8 µB) often stem from sample purity or temperature-dependent spin crossover. Mitigation strategies include:
- SQUID magnetometry with cryogenic calibration (<10 K).
- EPR spectroscopy to detect paramagnetic impurities.
- Sample recrystallization to eliminate solvent-coordinated intermediates .
Q. What methodologies validate the reproducibility of this compound’s spectroscopic data in diverse solvent systems?
Reproducibility requires:
- Solvent polarity indexing : Correlate ν(CO) shifts with solvent donor numbers (e.g., using Gutmann’s scale).
- Temperature-controlled cells : To minimize thermal broadening in NMR/IR.
- Reference standards : Internal calibrants (e.g., ferrocene/ferrocenium) for electrochemical studies .
Methodological Best Practices
Q. Designing a statistically robust study: How to determine sample size and minimize bias in catalytic trials?
Use power analysis (α = 0.05, β = 0.2) to calculate minimum sample sizes. Randomize catalyst batch usage and employ double-blinding for activity assays. Report confidence intervals and effect sizes to contextualize significance .
Q. How to integrate literature findings with original data when proposing a reaction mechanism?
Construct a reaction coordinate diagram synthesizing:
- Kinetic data : Rate laws and activation parameters.
- Computational intermediates : Gibbs free energy profiles from DFT.
- Spectroscopic evidence : Time-resolved IR or EXAFS for intermediate trapping. Highlight alignment or deviations from prior mechanisms (e.g., ligand substitution vs. radical pathways) .
Q. What strategies resolve conflicts between theoretical predictions and experimental observations?
Apply a tiered validation framework:
- Level 1 : Re-examine basis set adequacy in DFT (e.g., def2-TZVP vs. LANL2DZ).
- Level 2 : Compare experimental crystallographic data with optimized geometries.
- Level 3 : Use machine learning (ML) models to predict outliers and refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
